molecular formula C13H19N3O B1401073 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide CAS No. 1316227-40-3

2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide

Cat. No. B1401073
CAS RN: 1316227-40-3
M. Wt: 233.31 g/mol
InChI Key: GDLDQFTZWZESJD-UHFFFAOYSA-N
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Description

The compound “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring attached to a pyridin-2-yl group through a propyl linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can undergo a variety of reactions, including N-heterocyclization with diols , C(sp3)-H alkylation and arylation with simple aryl or alkyl halides , and reduction of aromatic nitro compounds to the corresponding amines .

Scientific Research Applications

Anticancer Potential

Pyrrolidine derivatives have been synthesized and evaluated for their anticancer potential. For instance, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids were tested against various cancer cell lines, including lung cancer, ovarian carcinoma, and colon cancer, as well as noncancerous murine embryonal fibroblasts. The cell death mechanism was studied using flow cytometry .

Drug Discovery and Target Selectivity

The pyrrolidine scaffold is versatile in drug discovery, particularly for designing molecules with target selectivity. Bioactive molecules characterized by the pyrrolidine ring and its derivatives have shown promise in this field, with studies focusing on binding conformation and potency towards specific receptors .

Asymmetric Synthesis

Pyrrolidine-based compounds are used in asymmetric synthesis to achieve desired products with excellent yield and stereoselectivity. The reduction of hydroxyamides to obtain 2-hydroxy-3-[(2-pyrrolidinyl)methylamino] pinanes with different configurations at stereocenters is an example of such an application .

Pharmacotherapy

Pyrrolidine alkaloids have shown potential in pharmacotherapy, with certain dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibiting potent antitumor activity that is comparable or superior to standard drugs like doxorubicin in different cancer cell lines .

Mechanism of Action

The mechanism of action of “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on its specific biological activity. Pyrrolidine derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

properties

IUPAC Name

2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)13(8-4-10-16-13)7-3-6-11-5-1-2-9-15-11/h1-2,5,9,16H,3-4,6-8,10H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLDQFTZWZESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCCC2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 2
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 3
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 4
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 5
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 6
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide

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